N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]cyclopentanecarboxamide
Description
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]cyclopentanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentanecarboxamide core, which is substituted with a pyridinylmethyl group and a methyl(2-pyridin-2-ylethyl)amino group. The presence of pyridine rings in its structure suggests that it may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-24(14-11-18-10-4-5-12-21-18)19-17(9-6-13-22-19)15-23-20(25)16-7-2-3-8-16/h4-6,9-10,12-13,16H,2-3,7-8,11,14-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCCGIXTQVLKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CNC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the intermediate compounds, such as N-methyl-N-(2-pyridin-2-ylethyl)amine and 2-(pyridin-3-yl)methylcyclopentanecarboxylic acid. These intermediates are then coupled under specific reaction conditions to form the final product.
For example, the synthesis may involve:
N-alkylation: Reacting N-methyl-N-(2-pyridin-2-ylethyl)amine with a suitable alkylating agent to introduce the pyridin-3-ylmethyl group.
Amide bond formation: Coupling the resulting intermediate with 2-(pyridin-3-yl)methylcyclopentanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The pyridine rings can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the pyridine rings or the amide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine rings or the cyclopentanecarboxamide core.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation of the pyridine rings may yield N-oxides, while reduction of the amide group could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]cyclopentanecarboxamide exerts its effects will depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests that it may interact with pyridine-binding sites or amide-recognizing domains, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(2-pyridin-2-ylethyl)amine dihydrochloride: A related compound with similar pyridine-containing structure.
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride: Another compound with a similar pyridine and amine structure.
Uniqueness
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]cyclopentanecarboxamide is unique due to its specific combination of a cyclopentanecarboxamide core with pyridine-containing substituents. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
